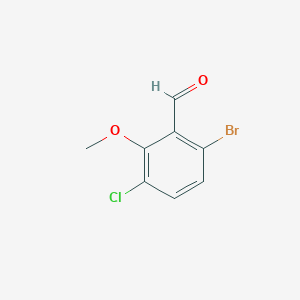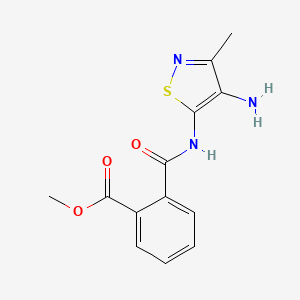
1-Bromo-4-(difluoromethoxy)-2,5-difluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(difluoromethoxy)-2,5-difluorobenzene is an organic compound with the molecular formula C7H5BrF2O . It is a clear colorless to pale yellow liquid .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromo group and a difluoromethoxy group . The exact mass of the molecule is 221.949173 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3, a boiling point of 205.4±30.0 °C at 760 mmHg, and a vapor pressure of 0.4±0.4 mmHg at 25°C . It has a molar refractivity of 40.9±0.3 cm3 and a molar volume of 140.9±3.0 cm3 . The compound is also characterized by a polar surface area of 9 Å2 and a polarizability of 16.2±0.5 10-24 cm3 .Aplicaciones Científicas De Investigación
Synthesis and Application of Fluorinated Compounds
Research on compounds like 1-Bromo-4-(difluoromethoxy)-2,5-difluorobenzene often focuses on their synthesis and potential as intermediates in the development of more complex molecules. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a compound with similarities in bromination and fluorination, has been explored as a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials (Qiu et al., 2009). This research highlights the importance of developing efficient synthetic routes for fluorinated compounds, which can be crucial for their application in pharmaceuticals.
Environmental Impact and Degradation
The environmental impact and degradation mechanisms of brominated and fluorinated compounds, including potential byproducts like polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), have been extensively studied. These compounds occur as trace contaminants in brominated flame retardants and are produced during the combustion of these chemicals (Mennear & Lee, 1994). Understanding the formation, environmental fate, and health effects of such byproducts is crucial for assessing the safety and ecological impact of using brominated and fluorinated chemicals in various applications.
Flame Retardants and Health Implications
The use of brominated flame retardants, their occurrence in indoor air, dust, consumer goods, and food, and the associated health risks have also been reviewed. Novel brominated flame retardants (NBFRs) are of particular concern due to their potential health and environmental impacts (Zuiderveen et al., 2020). Research in this area is critical for developing safer chemical formulations and regulations to protect human health and the environment.
Safety and Hazards
1-Bromo-4-(difluoromethoxy)-2,5-difluorobenzene is classified as a flammable liquid and vapor. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include washing hands and face thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Propiedades
IUPAC Name |
1-bromo-4-(difluoromethoxy)-2,5-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-3-1-5(10)6(2-4(3)9)13-7(11)12/h1-2,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWLXLSHJUDWRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S)-1-[4-Methyl-5-[2-(trifluoromethyl)-4-pyridyl]-2-pyridyl]ethanamine](/img/structure/B6357118.png)


![6-Bromo-2-ethyl-N,8-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B6357139.png)








![1-(2,4-Difluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde](/img/structure/B6357200.png)
